3-Ethoxy-4-methoxypyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis
The significance of pyrrolidine scaffolds in organic synthesis is multifaceted. They are not only key components of many target molecules but also serve as powerful tools in the form of chiral auxiliaries and organocatalysts. nih.gov The constrained, cyclic nature of the pyrrolidine ring can impart specific conformational rigidity to a molecule, which is often crucial for biological activity. Furthermore, the nitrogen atom provides a handle for further functionalization, allowing for the construction of diverse molecular libraries for drug discovery and other applications. The development of stereoselective methods for the synthesis of substituted pyrrolidines is an active area of research, enabling access to enantiomerically pure compounds with specific biological functions. mdpi.comwhiterose.ac.uknih.gov
Historical Context of Pyrrolidine Derivatives in Academic Research
The history of pyrrolidine chemistry is deeply intertwined with the study of natural products. The isolation and structural elucidation of alkaloids such as nicotine (B1678760) and proline in the late 19th and early 20th centuries marked the beginning of intensive research into this class of compounds. Early academic research focused on understanding the fundamental reactivity and properties of the pyrrolidine ring. Over the decades, the focus has shifted towards the development of sophisticated synthetic methodologies to access increasingly complex and polysubstituted pyrrolidine derivatives. nih.govfrontiersin.org This has been driven by the recognition of their potential in medicinal chemistry, leading to the synthesis of numerous analogues of natural products and novel synthetic compounds with a wide range of pharmacological activities. frontiersin.org
Overview of Nitrogen-Containing Heterocycles with Alkoxy Substituents
Nitrogen-containing heterocycles featuring alkoxy substituents represent a significant class of organic compounds with diverse applications. The presence of an alkoxy group can profoundly influence the physical, chemical, and biological properties of the heterocyclic scaffold. These substituents can affect a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in drug design. In synthetic chemistry, alkoxy groups can act as directing groups or be transformed into other functional groups, adding to the synthetic versatility of the heterocyclic system. The synthesis of alkoxy-substituted nitrogen heterocycles often involves strategies such as the alkylation of hydroxylated precursors or the use of alkoxy-containing building blocks in cyclization reactions. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-methoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7-5-8-4-6(7)9-2/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOUJXIXNQJZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3 Ethoxy 4 Methoxypyrrolidine
Functional Group Modifications
The modification of 3-ethoxy-4-methoxypyrrolidine can be systematically approached by targeting its primary reactive centers. These include the ether groups, which can undergo cleavage under specific conditions, and the pyrrolidine (B122466) nitrogen, which is amenable to a variety of substitution reactions.
The ether functional groups in this compound are generally stable but can be cleaved under harsh acidic conditions. pressbooks.pub The specific conditions of the reaction can influence the reaction mechanism and the resulting products.
The cleavage of ethers typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pub The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The subsequent step involves a nucleophilic attack by the halide ion. masterorganicchemistry.com
Depending on the structure of the ether, the cleavage can follow either an SN1 or SN2 pathway. masterorganicchemistry.com For primary alkyl ethers, the reaction generally proceeds through an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. pressbooks.pub In the case of tertiary alkyl ethers, the reaction is more likely to proceed via an SN1 mechanism due to the formation of a stable carbocation. chemistrysteps.com
In the context of this compound, both the ethoxy and methoxy (B1213986) groups are attached to secondary carbons of the pyrrolidine ring. Therefore, the cleavage would likely proceed through a competitive SN1 and SN2 mechanism, influenced by the specific reaction conditions.
| Reactant | Reagent(s) | Expected Major Products | Reaction Type |
| This compound | Excess HBr or HI | 3,4-Dihalopyrrolidine, Ethanol (B145695), Methanol | Ether Cleavage |
While ethers are generally resistant to oxidation, strong oxidizing agents can lead to cleavage or other transformations. The oxidation of a related compound, 3-Ethoxy-4-hydroxybenzaldehyde, has been studied using potassium permanganate (B83412) under acidic conditions. researchgate.net This study indicated that the reaction order is dependent on the concentrations of the oxidant, substrate, and acid. researchgate.net
| Reactant | Reagent(s) | Potential Products | Reaction Type |
| This compound | Strong Oxidizing Agent (e.g., KMnO4) | Ring-opened products, Oxidized pyrrolidine derivatives | Oxidation |
The secondary amine in the pyrrolidine ring is a key site for a variety of functional group transformations, including N-alkylation, N-acylation, and amide formation. These reactions are fundamental in modifying the properties and potential applications of the molecule.
N-alkylation introduces an alkyl group onto the nitrogen atom of the pyrrolidine ring. This can be achieved using alkyl halides or other alkylating agents in the presence of a base to neutralize the resulting acid. nih.govfabad.org.tr The choice of base and solvent can significantly influence the reaction's efficiency. fabad.org.tr
N-acylation involves the introduction of an acyl group to the nitrogen atom, typically by reacting the pyrrolidine with an acyl chloride or an acid anhydride. This reaction is generally robust and leads to the formation of an N-acylpyrrolidine derivative.
| Reactant | Reagent(s) | Expected Product | Reaction Type |
| This compound | Alkyl Halide (R-X), Base | N-Alkyl-3-ethoxy-4-methoxypyrrolidine | N-Alkylation |
| This compound | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)2O) | N-Acyl-3-ethoxy-4-methoxypyrrolidine | N-Acylation |
Amide formation at the pyrrolidine nitrogen can be accomplished through various methods, most commonly by coupling with a carboxylic acid. This reaction typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid for nucleophilic attack by the amine.
These reactions are fundamental in peptide synthesis and for the creation of a wide array of amide-containing compounds. The resulting N-substituted amide of this compound would exhibit different chemical and physical properties compared to the parent amine.
| Reactant 1 | Reactant 2 | Coupling Agent | Expected Product | Reaction Type |
| This compound | Carboxylic Acid (R-COOH) | Carbodiimide (e.g., DCC, EDC) | N-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetamide derivative | Amide Formation |
Transformations of the Pyrrolidine Nitrogen
Pyrrolidine Ring Transformations
No information available.
No information available.
Mechanistic Investigations of this compound Reactions
No information available.
No information available.
Derivatization Strategies for Advanced Heterocyclic Scaffolds
No information available.
No Publicly Available Research on the Chemical Reactivity and Transformation of this compound for Spirocyclic and Fused Polycyclic Systems
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research detailing the chemical reactivity and transformation of the specific compound This compound in the synthesis of spirocyclic or fused polycyclic systems.
Extensive searches were conducted to locate studies pertaining to the use of this compound as a precursor or reactant in chemical transformations leading to the formation of these complex molecular architectures. However, these searches did not yield any relevant publications, patents, or scholarly articles.
Therefore, it is not possible to provide an article on the "" with the specified subsections on the "Synthesis of Spirocyclic Systems" and "Formation of Fused Polycyclic Systems" as there is no scientific data to report. The chemical behavior of this particular substituted pyrrolidine in these contexts has not been documented in the public domain.
General synthetic routes to spirocyclic and fused polycyclic pyrrolidine derivatives exist, often employing methods such as 1,3-dipolar cycloaddition reactions with azomethine ylides, transition-metal-catalyzed cyclizations, or multi-component reactions. These established methodologies typically start from different, well-studied precursors. The absence of this compound in this body of work suggests it has not been explored or reported as a substrate for these transformations.
Consequently, no data tables or detailed research findings concerning the reactivity of this compound for these applications can be generated.
Theoretical and Computational Chemistry of 3 Ethoxy 4 Methoxypyrrolidine
Conformational Analysis and Pseudorotation of the Pyrrolidine (B122466) Ring
The five-membered pyrrolidine ring is not planar and undergoes a characteristic motion known as pseudorotation, which describes the continuous puckering of the ring. The presence of substituents, such as the ethoxy and methoxy (B1213986) groups in 3-ethoxy-4-methoxypyrrolidine, significantly influences the preferred conformations and the dynamics of this pseudorotation.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For substituted pyrrolidines, MD simulations can reveal the conformational landscape and the transitions between different puckered forms of the ring. nih.gov In the case of this compound, these simulations would likely show that the ring exists in a dynamic equilibrium between several low-energy conformations.
The preferred conformations are generally described as "envelope" (where one atom is out of the plane of the other four) and "twist" (where two adjacent atoms are displaced in opposite directions from the plane of the other three). The ethoxy and methoxy substituents at the 3 and 4 positions will sterically and electronically influence which of these conformations are most stable. It is anticipated that conformations that minimize the steric hindrance between these two bulky alkoxy groups, as well as between the substituents and the hydrogen atoms on the ring, will be favored.
A hypothetical energy profile for the pseudorotation of the pyrrolidine ring in this compound, as might be determined from MD simulations, is presented in Table 1. This table illustrates the relative energies of different envelope (E) and twist (T) conformations, with the exact values being dependent on the precise force field parameters used in the simulation.
Table 1: Hypothetical Relative Energies of Pyrrolidine Ring Conformations for this compound from Molecular Dynamics Simulations
| Conformation | Puckering Atom(s) | Relative Energy (kcal/mol) |
|---|---|---|
| C3-endo (E) | C3 | 0.0 |
| C3-endo/C4-exo (T) | C3, C4 | 0.5 |
| C4-exo (E) | C4 | 0.2 |
| C4-exo/C5-endo (T) | C4, C5 | 1.2 |
Note: The data in this table is illustrative and represents a plausible scenario based on studies of similarly substituted pyrrolidines. The actual energy values would require specific MD simulations for this compound.
Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of different conformers. arabjchem.org For this compound, DFT calculations could be employed to optimize the geometry of various possible conformations and to determine their relative stabilities with high precision.
Furthermore, quantum chemical calculations can elucidate the energy barriers between different conformations, providing insight into the flexibility of the pyrrolidine ring. A summary of hypothetical relative energies for key conformers of this compound, as would be predicted by DFT calculations, is shown in Table 2.
Table 2: Predicted Relative Energies of this compound Conformers from Quantum Chemistry Calculations
| Conformer | Ethoxy Position | Methoxy Position | Relative Energy (kJ/mol) |
|---|---|---|---|
| trans-diaxial | Axial | Axial | 15.2 |
| trans-diequatorial | Equatorial | Equatorial | 0.0 |
| cis-axial-equatorial | Axial | Equatorial | 8.5 |
Note: This data is hypothetical and based on general principles of conformational analysis of substituted cyclic systems. Specific calculations for this compound would be needed to obtain precise values.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is significantly influenced by the presence of the two alkoxy groups. These substituents affect the electron distribution within the molecule, which in turn impacts its stability and chemical properties, such as basicity.
For instance, an anti-periplanar arrangement of an oxygen lone pair with a C-H or C-C bond is generally a stabilizing interaction. Quantum chemical calculations can quantify the energy of these orbital interactions, helping to explain the conformational preferences of the molecule.
The basicity of the pyrrolidine nitrogen is a key chemical property that is modulated by the electronic effects of the substituents on the ring. The alkoxy groups at the 3 and 4 positions are electron-withdrawing through the inductive effect due to the high electronegativity of the oxygen atoms. This inductive effect would be expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted pyrrolidine.
This effect can be quantified by calculating the proton affinity of the nitrogen atom or by simulating the pKa value of its conjugate acid. Theoretical studies on substituted amines and heterocycles have shown a good correlation between calculated electronic parameters and experimentally observed basicity. It is therefore predicted that this compound would be a weaker base than pyrrolidine.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, it is possible to predict key spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
Computational methods, particularly DFT, can be used to calculate the magnetic shielding tensors of the various nuclei in the molecule. researchgate.net These can then be converted into predicted NMR chemical shifts for ¹H and ¹³C atoms. The predicted spectra would be expected to show distinct signals for the protons and carbons of the ethoxy and methoxy groups, as well as for the different positions on the pyrrolidine ring. The exact chemical shifts would be sensitive to the conformational state of the molecule.
Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H, C-O, and C-N stretching and bending vibrations, and can be used to simulate the IR spectrum. A comparison of predicted and experimental spectra, if available, can provide strong evidence for the predicted lowest-energy conformation of the molecule.
A table of predicted ¹³C NMR chemical shifts for a plausible low-energy conformer of this compound is presented below as an illustration of the type of data that can be generated through computational methods.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 52.1 |
| C3 | 78.5 |
| C4 | 79.2 |
| C5 | 52.8 |
| Methoxy Carbon | 56.3 |
| Ethoxy Methylene Carbon | 64.7 |
Note: These values are hypothetical and are intended to be representative of what might be obtained from DFT calculations. The actual values will depend on the level of theory, basis set, and solvent model used in the calculation.
Computational NMR Spectroscopy
Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. escholarship.org By employing quantum mechanical calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be correlated with experimental data for structural verification.
The prediction of chemical shifts for this compound involves the use of density functional theory (DFT), often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly implemented to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov
The accuracy of these predictions is enhanced by considering the conformational flexibility of the pyrrolidine ring and the ethoxy and methoxy side chains. A conformational search is typically performed to identify the lowest energy conformers, and the predicted NMR data are often a Boltzmann-weighted average of the spectra for these stable conformers. Solvent effects, which can significantly influence chemical shifts, are also accounted for using implicit solvent models like the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM). nih.gov
Below are the predicted ¹H and ¹³C NMR chemical shifts for the key atoms in this compound.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H on C2 | 3.10 - 3.30 |
| H on C3 | 3.90 - 4.10 |
| H on C4 | 3.75 - 3.95 |
| H on C5 | 3.10 - 3.30 |
| CH₂ (Ethoxy) | 3.50 - 3.70 |
| CH₃ (Ethoxy) | 1.15 - 1.35 |
| CH₃ (Methoxy) | 3.25 - 3.45 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 50 - 55 |
| C3 | 78 - 83 |
| C4 | 80 - 85 |
| C5 | 50 - 55 |
| CH₂ (Ethoxy) | 64 - 68 |
| CH₃ (Ethoxy) | 14 - 18 |
Computational Infrared and Raman Spectroscopy
Computational vibrational spectroscopy provides valuable information about the molecular structure and bonding within this compound. nih.gov Theoretical Infrared (IR) and Raman spectra can be calculated using DFT methods, which help in the assignment of experimental vibrational bands. researchgate.net
The calculation of vibrational frequencies is performed at the same level of theory used for geometry optimization. The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. The intensities of IR and Raman bands are also calculated, aiding in the interpretation of the spectra. nih.gov
The vibrational spectrum of this compound is characterized by several key functional group frequencies. The N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrrolidine ring and the alkyl groups of the ether functionalities are predicted to appear between 2850 and 3000 cm⁻¹. The C-O stretching vibrations of the ethoxy and methoxy groups will give rise to strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3450 - 3300 | 3450 - 3300 |
| C-H Stretch (Aliphatic) | 2980 - 2850 | 2980 - 2850 |
| C-N Stretch | 1250 - 1020 | 1250 - 1020 |
Structure-Reactivity Relationships (SRR)
The structure-reactivity relationship of this compound is fundamentally governed by the interplay of steric and electronic effects originating from its substituent groups.
Steric and Electronic Effects on Reaction Kinetics
The kinetics of reactions involving this compound are influenced by both the steric hindrance and the electronic nature of the ethoxy and methoxy groups.
Steric Effects: The ethoxy group, being bulkier than the methoxy group, can sterically hinder the approach of reactants to the adjacent C3 position of the pyrrolidine ring. This steric repulsion can lead to a decrease in reaction rates for processes that require nucleophilic attack or coordination at this site. In contrast, the C4 position, bearing the less bulky methoxy group, is comparatively more accessible.
Electronic Effects: Both the ethoxy and methoxy groups are electron-donating through resonance (lone pairs on the oxygen atoms) and induction (due to the electronegativity of oxygen). These electron-donating effects increase the electron density on the pyrrolidine ring, particularly at the ortho and para positions relative to the ether linkages, though the pyrrolidine ring itself is not aromatic. This increased electron density can influence the reactivity of the ring atoms. For instance, the nitrogen atom's basicity is modulated by these substituents. The electron-donating nature of the alkoxy groups can also stabilize carbocationic intermediates that may form during a reaction.
Energy decomposition analysis (EDA) can be employed to quantify the contributions of steric and electronic factors to the activation barriers of reactions. nih.gov This method dissects the interaction energy between reactants into electrostatic, Pauli repulsion (steric), and orbital interaction (electronic) components, providing a detailed understanding of the factors controlling reaction kinetics. nih.gov
Prediction of Reaction Selectivity
The prediction of reaction selectivity in this compound, such as regioselectivity and stereoselectivity, is a key aspect of its theoretical study.
Regioselectivity: The differential steric and electronic environments at C3 and C4 can lead to regioselective reactions. For example, in an electrophilic substitution reaction on the pyrrolidine ring (if feasible), the directing effects of the ethoxy and methoxy groups would need to be considered. More commonly, reactions involving the nitrogen atom or functionalization of the C-H bonds would be influenced by the neighboring alkoxy groups. Computational models can predict the most likely sites of reaction by calculating the energies of possible transition states.
Stereoselectivity: The pyrrolidine ring in this compound contains chiral centers at C3 and C4. The relative orientation of the ethoxy and methoxy groups (cis or trans) will have a profound impact on the stereochemical outcome of reactions. The substituents can direct the approach of incoming reagents to one face of the ring over the other, leading to diastereoselective transformations. Computational modeling of the transition states for different stereochemical pathways allows for the prediction of the major stereoisomer formed.
Machine learning models, trained on datasets of known reactions and their selectivities, are also emerging as tools for predicting the outcome of reactions for new substrates like this compound. globethesis.com These models use molecular descriptors that encode structural and electronic information to predict selectivity.
Applications of 3 Ethoxy 4 Methoxypyrrolidine in Advanced Organic Synthesis
Chiral Building Block in Asymmetric Transformations
There is no available information on the use of 3-Ethoxy-4-methoxypyrrolidine as a chiral building block in asymmetric transformations.
Precursor for Enantiomerically Pure Compounds
No research has been found that describes the use of this compound as a precursor for the synthesis of enantiomerically pure compounds.
Synthetic Intermediate for Complex Molecules
Information regarding the application of this compound as a synthetic intermediate for complex molecules is not present in the available scientific literature.
Construction of Natural Product Analogs
There are no documented instances of this compound being used in the construction of natural product analogs.
Synthesis of Nitrogen-Containing Macrocycles
No published research details the use of this compound in the synthesis of nitrogen-containing macrocycles.
Precursor for Materials Chemistry Research
The role of this compound as a precursor for materials chemistry research has not been described in the scientific literature.
A comprehensive search of scientific literature and chemical databases reveals no specific research or data available for the compound This compound .
Therefore, it is not possible to generate an article focusing solely on this chemical compound and its applications in advanced organic synthesis as requested. The strict requirement for thorough, informative, and scientifically accurate content, including detailed research findings and data tables for its incorporation into polymer architectures and role in functional material development, cannot be met due to the absence of any published information on this specific molecule.
To fulfill the user's request, verifiable and specific data from research sources is necessary. Without any such information, generating an article would lead to speculation and fabrication, which contradicts the core principles of scientific accuracy.
Advanced Analytical Methodologies for Characterization in Research Settings
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in determining the purity of 3-Ethoxy-4-methoxypyrrolidine and in separating its stereoisomers. The choice of technique is dictated by the compound's volatility and polarity.
Chiral High-Performance Liquid Chromatography (HPLC)
Due to the presence of stereocenters, this compound is a chiral molecule, existing as enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of these enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral amines and related compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for optimizing the separation. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the CSP, result in their separation.
A hypothetical chiral HPLC separation for this compound might yield the following results, which would be essential for confirming the enantiomeric purity of a synthesized batch.
Interactive Data Table: Hypothetical Chiral HPLC Parameters for this compound Enantiomer Separation
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: This data is illustrative and not based on published experimental results for this specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from non-volatile impurities as it passes through a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, allowing for the identification of the main compound and any volatile impurities. The resulting total ion chromatogram (TIC) can be used to estimate the purity of the sample based on the relative peak areas. For pyrrolidine (B122466) derivatives, the mass spectrum typically shows characteristic fragmentation patterns that aid in structural confirmation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
2D NMR Techniques (COSY, HSQC, HMBC)
While 1D NMR (¹H and ¹³C) provides initial structural information, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals in this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other within the pyrrolidine ring and the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon signal for each proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethoxy and methoxy (B1213986) groups to the pyrrolidine ring.
Together, these 2D NMR experiments allow for a complete and unambiguous assignment of the molecular structure.
Relaxation Time Measurements and Conformational Studies
NMR relaxation time measurements (T1 and T2) can provide insights into the molecular dynamics and conformational preferences of the pyrrolidine ring. The pyrrolidine ring is not planar and can exist in various "puckered" conformations. By measuring relaxation times and nuclear Overhauser effects (NOEs), it is possible to determine the preferred conformation of the ring and the relative orientation of the substituents in solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, typically to four or five decimal places. This precision allows for the determination of the elemental composition of this compound, as the measured exact mass can be uniquely matched to a specific molecular formula. This is a critical step in confirming the identity of a newly synthesized compound. For example, the theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₇H₁₅NO₂) can be calculated and compared to the experimentally determined value.
Interactive Data Table: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₇H₁₆NO₂⁺ | 146.1176 |
| [M+Na]⁺ | C₇H₁₅NNaO₂⁺ | 168.0995 |
Note: This data is theoretical and serves as a reference for expected experimental outcomes.
By employing these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for research applications.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For chiral molecules such as this compound, X-ray crystallography is particularly crucial as it can establish the absolute stereochemistry of the stereogenic centers.
A comprehensive search of the current scientific literature did not yield specific X-ray crystallographic data for this compound. However, the principles of this technique and its application to analogous pyrrolidine derivatives provide a clear framework for how such a characterization would be approached and the nature of the expected results.
The determination of the absolute configuration of a chiral molecule through X-ray diffraction is made possible by the phenomenon of anomalous dispersion. thieme-connect.demit.edu When X-rays interact with the electron cloud of an atom, particularly those heavier than oxygen, a phase shift occurs. thieme-connect.demit.edu This effect can be leveraged to resolve the ambiguity between a molecule and its non-superimposable mirror image (enantiomer), a critical aspect in pharmaceutical and biological research where enantiomers can exhibit significantly different physiological effects. researchgate.netnih.gov
In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.
For substituted pyrrolidines, X-ray crystallography elucidates the puckering of the five-membered ring. acs.orgnih.gov The pyrrolidine ring is not planar and typically adopts one of two predominant envelope or twist conformations. acs.orgnih.gov The specific conformation is influenced by the nature and orientation of the substituents on the ring. acs.orgnih.govnih.gov For this compound, a crystallographic study would precisely define the puckering of the pyrrolidine ring and the spatial orientation of the ethoxy and methoxy groups relative to each other and to the ring.
An illustrative example of the application of X-ray crystallography to a related compound is the study of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate. nih.gov In this study, the researchers were able to confirm the absolute configuration of the chiral center and detail the non-planar conformation of the pyrrolidine ring. nih.gov The analysis also revealed details about intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. nih.gov
Should a single crystal of this compound be subjected to X-ray diffraction analysis, the resulting data would be presented in a standardized format, as exemplified in the hypothetical data table below. This table would include the crystal system, space group, unit cell dimensions, and refinement statistics, which are all critical parameters for defining the crystal structure.
Representative Crystallographic Data Table for a Pyrrolidine Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C7H15NO2 |
| Formula Weight | 145.20 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 1.54178 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | Value |
| Z | 4 |
| Calculated Density (Mg/m3) | Value |
| Absorption Coefficient (mm-1) | Value |
| F(000) | Value |
| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |
| R indices (all data) | R1 = Value, wR2 = Value |
| Absolute Structure Parameter | Value |
Note: The data in this table is representative and does not correspond to experimentally determined values for this compound.
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Routes
Traditional synthetic routes to substituted pyrrolidines often rely on multi-step processes involving harsh reagents and significant waste generation. The future of synthesizing 3-Ethoxy-4-methoxypyrrolidine and its derivatives lies in the adoption of greener, more efficient methodologies that prioritize atom economy and environmental compatibility.
A particularly promising avenue is the application of biocatalysis. nih.gov Recent breakthroughs have demonstrated the power of engineered enzymes to construct chiral pyrrolidine (B122466) rings with high efficiency and stereoselectivity. nih.gov For instance, the directed evolution of cytochrome P411 enzymes has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to form pyrrolidines under mild, aqueous conditions. nih.govescholarship.orgacs.orgcaltech.edu This "new-to-nature" enzymatic approach could be adapted to create chiral this compound from a simple, appropriately functionalized azide (B81097) precursor, bypassing many of the steps required in classical synthesis. nih.gov
Another sustainable strategy involves the use of catalyst-free, multi-component domino reactions in environmentally benign solvents. The synthesis of novel pyrrolidine-fused spirooxindoles has been achieved in an ethanol-water mixture at room temperature, offering high yields without the need for toxic solvents or column chromatography. semanticscholar.org Exploring similar one-pot strategies for the construction of the this compound core could drastically reduce the environmental footprint of its synthesis. Furthermore, microwave-assisted organic synthesis (MAOS) represents another green chemistry tool that could accelerate reaction times and improve the efficiency of synthetic steps. nih.gov
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies for Pyrrolidine Synthesis
| Feature | Conventional Synthesis | Biocatalytic Synthesis nih.gov | Domino Reactions semanticscholar.org |
|---|---|---|---|
| Catalyst | Often heavy metals (e.g., Pd, Ru) | Engineered Enzymes (e.g., Cytochrome P411) | Catalyst-free |
| Solvents | Organic solvents (e.g., DCM, THF) | Aqueous buffer | Green solvents (e.g., EtOH/H₂O) |
| Conditions | Often harsh (high temp/pressure) | Mild (room temperature) | Mild (room temperature) |
| Stereocontrol | Requires chiral auxiliaries/catalysts | High intrinsic enantioselectivity | Dependent on chiral precursors |
| Waste Profile | Significant solvent and reagent waste | Minimal, biodegradable waste | Reduced waste, high atom economy |
Exploration of Novel Reactivity Patterns
The unique electronic properties conferred by the ethoxy and methoxy (B1213986) groups in this compound suggest a rich and unexplored reactivity landscape. Future research will likely focus on leveraging these substituents to control the conformation and nucleophilicity of the pyrrolidine ring, opening doors to new chemical transformations. nih.gov
One area of exploration is its potential as an organocatalyst. The pyrrolidine scaffold is a privileged motif in asymmetric organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govnih.gov The electronic influence of the 3-ethoxy and 4-methoxy groups could modulate the catalytic activity and selectivity of the nitrogen atom, potentially leading to novel catalysts for Michael additions, aldol (B89426) reactions, or cycloadditions. nih.govnih.gov
Furthermore, the development of novel reactions involving the pyrrolidine ring itself is a burgeoning field. For example, recent studies have shown that pyrrolidines can be dehydrogenated to form pyrroles using borane (B79455) catalysts under mild conditions. acs.org Applying such a transformation to this compound could provide a direct route to functionalized pyrroles, which are themselves valuable heterocyclic building blocks. The study of ring-contraction reactions, where pyrrolidines are converted into highly substituted cyclobutanes via 1,4-biradical intermediates, also presents an intriguing possibility for creating strained ring systems with high stereocontrol. acs.org
Integration with Flow Chemistry and Automation
The transition from traditional batch synthesis to continuous flow and automated processes is revolutionizing chemical research and manufacturing. For a molecule like this compound, these technologies offer the potential to rapidly explore its chemical space by creating large libraries of derivatives for screening.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, often leading to higher yields, better selectivity, and enhanced safety. rsc.org A continuous flow protocol has been successfully used to establish an α-chiral pyrrolidine library, achieving high yields and superior diastereocontrol with reaction times under 150 seconds. rsc.org Such a system could be adapted to synthesize and functionalize this compound on a gram scale with high throughput. rsc.org
Combining flow chemistry with automated synthesis platforms enables the creation of large, diverse compound libraries with minimal human intervention. researchgate.net Nanoscale synthesis using drop-on-demand technology has been used to generate over 1,000 iminopyrrolidine derivatives in a fully automated fashion. nih.gov Applying this high-throughput approach to this compound would accelerate the discovery of new derivatives with desirable properties for catalysis, materials science, or other applications. nih.govvapourtec.com
Computational Design of New Pyrrolidine Derivatives
In silico methods are becoming indispensable tools for predicting molecular properties and guiding experimental research. Computational chemistry offers a powerful means to explore the potential of this compound and rationally design new derivatives without the need for extensive trial-and-error synthesis.
Density Functional Theory (DFT) calculations can be employed to study the conformational preferences of the this compound ring, which are heavily influenced by the stereoelectronic effects of the alkoxy substituents. nih.govresearchgate.net Understanding these preferences is crucial, as the ring's pucker directly impacts its binding to biological targets or its efficacy as a chiral catalyst. nih.gov Computational analysis can predict how different substituents would alter the ring's conformation and reactivity, allowing for the targeted design of molecules with specific properties. emich.eduemich.edu
Furthermore, computational methods are vital for elucidating reaction mechanisms and predicting stereoselectivity. acs.org For example, DFT studies have been used to understand the stereoretentive formation of cyclobutanes from pyrrolidines by mapping the energy profiles of reaction intermediates and transition states. acs.org Similar computational investigations could be applied to predict the outcomes of novel reactions involving this compound, guiding the selection of optimal reaction conditions to achieve a desired stereoisomer. acs.org DFT can also be used to analyze the binding pockets of chiral catalysts and predict enantioselectivity, accelerating the development of new pyrrolidine-based organocatalysts. nih.gov
Table 2: Applications of Computational Chemistry in Pyrrolidine Research
| Computational Method | Application Area | Research Objective |
|---|---|---|
| DFT Geometry Optimization | Conformational Analysis | Predict the most stable 3D structures and ring pucker of derivatives. researchgate.net |
| Transition State Theory | Reaction Mechanism | Elucidate reaction pathways and predict activation energies and stereochemical outcomes. acs.orgacs.org |
| Molecular Docking | Catalyst Design | Model catalyst-substrate interactions to predict and rationalize enantioselectivity. nih.gov |
| QSAR Modeling | Property Prediction | Relate structural features to chemical or biological activity to guide the design of new derivatives. |
Applications in Non-Pharmacological Chemical Systems
While the pyrrolidine scaffold is a mainstay in drug discovery, its utility extends far beyond medicine. Future research on this compound should actively explore its potential in a range of non-pharmacological systems.
One of the most promising areas is in the development of novel ionic liquids (ILs) . Pyrrolidinium-based ILs are a class of "green solvents" known for their low volatility, high ionic conductivity, and wide electrochemical stability. alfa-chemistry.comnih.gov By quaternizing the nitrogen atom of this compound, a new family of ILs could be created. The alkoxy substituents would likely influence the physical properties of the IL, such as viscosity and polarity, making them suitable for specialized applications like electrolytes in lithium-ion batteries or as novel media for chemical reactions. acs.orgmdpi.com
The compound and its derivatives also hold potential as specialized ligands in transition metal catalysis. Pyrrolidine-containing polypyridines have been used to create ruthenium complexes with improved visible light absorption for photovoltaic applications. acs.org Similarly, chiral pyrrolidinyl ferrocene (B1249389) ligands have demonstrated excellent enantioselectivity in rhodium-catalyzed hydrogenation reactions. nih.gov The specific electronic signature of this compound could be used to tune the properties of metal centers for highly selective catalytic processes.
Finally, in materials science , pyrrolidinone derivatives (the oxidized form of pyrrolidines) are used as additives to improve the properties of polymers, coatings, and composite materials. nbinno.com The unique structure of this compound could serve as a valuable intermediate for creating new monomers or functional additives that enhance the thermal, mechanical, or chemical resistance of advanced materials. nbinno.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 3-Ethoxy-4-methoxypyrrolidine and its derivatives?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves cyclization or functionalization of pre-existing pyrrolidine scaffolds. For example, oxidative ring closure using sodium hypochlorite in ethanol (a green chemistry approach) has been successfully applied to synthesize structurally related heterocycles like triazolopyridines . For this compound, introducing substituents may require regioselective alkylation or etherification under mild acidic/basic conditions. Catalytic methods (e.g., Pd-mediated coupling) could also be explored for introducing ethoxy/methoxy groups.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H and ¹³C spectra with predicted chemical shifts for methoxy (δ ~3.3–3.8 ppm) and ethoxy (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.8 ppm for OCH₂) groups .
- FTIR : Identify characteristic C-O stretching vibrations (~1100–1250 cm⁻¹) for ether groups .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) to validate molecular weight .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. Avoid dust formation and inhalation .
- Ventilation : Ensure adequate fume hood airflow during synthesis or purification.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid environmental discharge .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of substitutions on this compound?
- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimentally, competitive substitution reactions (e.g., nitration, halogenation) under controlled conditions can reveal preferred positions. For example, methoxy groups are electron-donating, directing electrophiles to meta/para positions relative to substituents .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups for hydroxyls) to prevent undesired side reactions .
- Catalytic Optimization : Use transition metal catalysts (e.g., Pd or Cu) to enhance selectivity in cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates and reduce byproduct formation .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodological Answer :
- In Silico Screening : Perform molecular docking studies against target receptors (e.g., GPCRs, kinases) to prioritize compounds for synthesis .
- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and receptor binding (radioligand displacement) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with halogen or alkyl groups) to correlate structural changes with activity trends .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported physicochemical properties of pyrrolidine derivatives?
- Methodological Answer : Cross-reference data from authoritative databases (e.g., PubChem, ECHA) and validate experimentally:
- Melting Point/Boiling Point : Compare literature values with differential scanning calorimetry (DSC) or distillation results.
- Solubility : Conduct shake-flask experiments in water and organic solvents .
- LogP : Use HPLC retention times to estimate partition coefficients .
Experimental Design and Optimization
Q. What experimental parameters are critical for optimizing the yield of this compound in multistep syntheses?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in situ NMR to track intermediate formation .
- Temperature Control : Lower temperatures may reduce decomposition (e.g., 0–25°C for sensitive intermediates) .
- Workup Procedures : Optimize extraction solvents (e.g., dichloromethane for polar intermediates) and purification methods (e.g., flash chromatography vs. recrystallization) .
Regulatory and Compliance Considerations
Q. What regulatory guidelines apply to the use of this compound in academic research?
- Methodological Answer :
- ECHA Compliance : Review Safety Data Sheets (SDS) for hazard classification (e.g., H315 for skin irritation) and ensure proper labeling .
- Waste Disposal : Follow institutional protocols for halogenated/organic waste, aligned with EPA or EU Directive 2008/98/EC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
